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molecular formula C8H8O5S B8659328 3-Methanesulfonyloxybenzoic acid CAS No. 28547-24-2

3-Methanesulfonyloxybenzoic acid

Cat. No. B8659328
M. Wt: 216.21 g/mol
InChI Key: ZPAAWIRZMZDWIS-UHFFFAOYSA-N
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Patent
US07772253B2

Procedure details

The above prepared 3-methanesulfonyloxy-benzoic acid methyl ester (3.81 g, 16 mmol) was dissolved in 100 ml of THF/ethanol=1/1 and treated with 50 ml of aq. NaOH (1M, 3 eq.). The mixture was stirred for 2 h at ambient temperature and was then poured onto crashed ice/AcOEt/HCl dil.; the organic layer was washed with water, dried over sodium sulfate, and evaporated to dryness to leave 3.38 g of the title compound as white solid.
Quantity
3.81 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice AcOEt HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
THF ethanol
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:15])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([O:10][S:11]([CH3:14])(=[O:13])=[O:12])[CH:5]=1.[OH-].[Na+]>C1COCC1.C(O)C>[CH3:14][S:11]([O:10][C:6]1[CH:5]=[C:4]([CH:9]=[CH:8][CH:7]=1)[C:3]([OH:15])=[O:2])(=[O:13])=[O:12] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
3.81 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)OS(=O)(=O)C)=O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ice AcOEt HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
THF ethanol
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1.C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then poured
WASH
Type
WASH
Details
the organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CS(=O)(=O)OC=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.38 g
YIELD: CALCULATEDPERCENTYIELD 97.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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